3-(butyrylamino)-N-isopropylbenzamide
Description
3-(Butyrylamino)-N-isopropylbenzamide is an organic compound with the molecular formula C₁₄H₂₀N₂O₂ (exact mass: 248.15 g/mol). Structurally, it consists of a benzamide backbone substituted with a butyrylamino group (–NH–CO–(CH₂)₂CH₃) at the 3-position and an isopropyl group (–N–(CH(CH₃)₂)) on the amide nitrogen. This compound is of interest in medicinal chemistry due to its structural similarity to β-adrenergic receptor antagonists (β-blockers), where the N-isopropylbenzamide moiety is a common pharmacophore . The butyryl side chain may influence lipophilicity and metabolic stability, critical for drug bioavailability.
Properties
Molecular Formula |
C14H20N2O2 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
3-(butanoylamino)-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C14H20N2O2/c1-4-6-13(17)16-12-8-5-7-11(9-12)14(18)15-10(2)3/h5,7-10H,4,6H2,1-3H3,(H,15,18)(H,16,17) |
InChI Key |
ASLVWJKZTXXIRM-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |
Canonical SMILES |
CCCC(=O)NC1=CC=CC(=C1)C(=O)NC(C)C |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize 3-(butyrylamino)-N-isopropylbenzamide, we compare it with three analogs (Table 1) and discuss their structural, physicochemical, and functional differences.
Table 1: Structural and Molecular Comparison
Functional Implications of Substituents
- Butyrylamino vs. Bromoacetyl: The butyryl group in this compound enhances lipophilicity (logP ~2.5), favoring membrane permeability. In contrast, the bromoacetyl analog introduces an electrophilic bromine atom, enabling covalent bonding with nucleophilic residues (e.g., cysteine thiols) in target proteins. This property is exploited in irreversible enzyme inhibitors or radiopharmaceuticals (e.g., bromine-76 for PET imaging) .
Chlorobenzoyl Substitution :
The chlorobenzoyl variant (C₁₇H₁₇ClN₂O₂) incorporates a chlorine atom on the benzoyl ring, which increases molecular rigidity and enhances π-π stacking interactions with aromatic residues in receptor binding pockets. This modification is common in kinase inhibitors, where halogen bonds improve target affinity .Parent Compound (N-Isopropylbenzamide) : The unsubstituted N-isopropylbenzamide serves as a baseline for SAR studies. Its simplicity allows for easy functionalization, but its lack of side chains limits bioavailability and target engagement compared to derivatives .
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